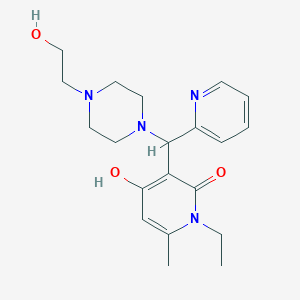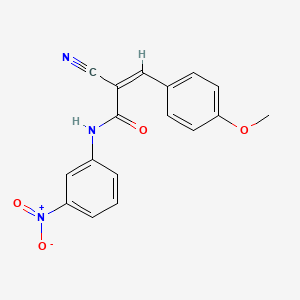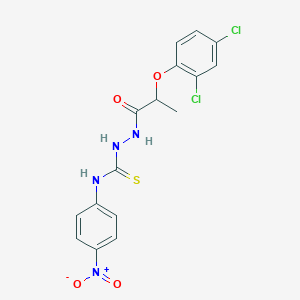
4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as CIOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIOB belongs to the family of oxadiazole derivatives and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In addition, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have various biochemical and physiological effects. It can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has also been shown to improve cognitive function and protect against neurodegenerative diseases. In addition, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to have low toxicity levels, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is its simple synthesis method, which makes it suitable for large-scale production. It also has low toxicity levels, making it safe for use in scientific research. However, one of the limitations of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the scientific research of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics to optimize its dosage and administration. In addition, further studies are needed to fully understand its mechanism of action and identify potential side effects. Overall, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine with 4-cyanobenzoyl chloride in the presence of a base. The reaction yields 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide as a white crystalline solid with a high purity level. The synthesis method is simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has shown neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
4-cyano-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3/c14-7-8-1-3-9(4-2-8)11(19)16-13-18-17-12(20-13)10-5-6-15-21-10/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDYQXSQOJOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-bromo-2-ethoxyphenyl)acrylamide](/img/structure/B2999382.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2999385.png)

